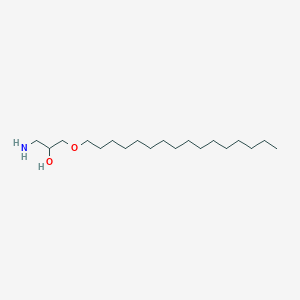

1-Amino-3-hexadecyloxy-propan-2-ol

Description

Contextualization of Aminopropanols within Complex Lipid Derivatives

Aminopropanols are a class of organic compounds that feature both an amino group and a hydroxyl group on a propane (B168953) scaffold. ontosight.ai When integrated into a lipid structure, as in 1-Amino-3-hexadecyloxy-propan-2-ol, they form a distinct category of lipid derivatives. These molecules are structurally related to the vast and functionally diverse class of ether lipids, which are integral components of cell membranes in various organisms, from bacteria to mammals. oup.comnumberanalytics.com

Ether lipids are distinguished from the more common diacyl phospholipids (B1166683) by the presence of an ether bond at the sn-1 position of the glycerol (B35011) backbone, which makes them more chemically stable and resistant to certain enzymatic degradation pathways. oup.comhep.com.cn They constitute a significant portion of the phospholipid pool in specific tissues, including the brain, heart, and immune cells. oup.com

The aminopropanol (B1366323) moiety in 1-Amino-3-hexadecyloxy-propan-2-ol provides a polar head group capable of engaging in hydrogen bonding and electrostatic interactions. This positions the compound and its analogues as interesting subjects for research into synthetic cationic lipids. For instance, the related compound 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol (AHHP) has been synthesized and investigated for its potential in creating cationic liposomes for gene delivery. nih.gov The protonation of the primary amine group at different pH levels significantly influences the structure and phase behavior of these lipids in aqueous dispersions. nih.gov This pH-dependent behavior is a critical feature for applications like endosomal escape in drug and gene delivery systems. nih.gov

The Chemical Significance of the Hexadecyloxypropanol Backbone in Biomolecular Interactions

The hexadecyloxypropanol backbone of 1-Amino-3-hexadecyloxy-propan-2-ol is central to its function and interaction with biological systems. This backbone consists of two key features: the C16 ether-linked alkyl chain (hexadecyloxy group) and the propanol (B110389) framework.

The ether linkage, compared to the more common ester linkage in glycerolipids, has profound structural consequences. It allows for closer linear packing of the lipid chains, which can influence the properties of the membrane, such as decreasing ion permeability and lowering the phase transition temperature. wordpress.com This structural difference also affects the formation of non-lamellar lipid structures, which are important in dynamic membrane processes like membrane fusion. hep.com.cn The stability of the ether bond also provides resistance against oxidative stress, suggesting a potential role for some ether lipids as endogenous antioxidants. oup.com

The propanol portion of the backbone, with its amino and hydroxyl groups, provides specific points for interaction. The stereochemistry of these functional groups is crucial for determining biological activity. ontosight.ai The backbone itself, being more exposed in certain conformations, plays a significant role in mediating intermolecular interactions, including hydrogen bonds, which can drive processes like the phase separation of proteins. nih.gov The use of backbone-cyclized polypeptides as scaffolds to modulate protein-protein interactions highlights the importance of the backbone structure in designing bioactive molecules. nih.gov

Overview of Academic Research Trajectories for the Compound and its Structural Analogues

While direct research on 1-Amino-3-hexadecyloxy-propan-2-ol is not extensively documented, the academic research trajectories for its structural analogues are well-established and diverse. These research avenues provide a framework for understanding the potential applications and areas of interest for this specific compound.

One major research area is the development of synthetic lipids for gene and drug delivery . A structural analogue, 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol (AHHP), was specifically designed as a cationic lipid for nonviral gene transfection systems. nih.gov Studies on AHHP focused on its physicochemical properties, including its behavior in Langmuir monolayers and its interaction with DNA, demonstrating that such lipids can form stable complexes with genetic material. nih.gov

Another significant trajectory involves the investigation of aminopropanol and amino alcohol derivatives as modulators of immune responses . Research into β-amino alcohol derivatives has identified compounds that can inhibit the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov This pathway is critical in the inflammatory response to bacterial lipopolysaccharide (LPS), and its inhibition represents a therapeutic strategy for conditions like severe sepsis. nih.govnih.gov

Furthermore, the structural similarity of 1-Amino-3-hexadecyloxy-propan-2-ol to precursors of bioactive lipids points to research in cellular signaling . Ether-linked lipids like platelet-activating factor (PAF) are potent signaling molecules involved in a wide range of biological processes, including inflammation and hypertension. wordpress.comnih.gov The biosynthetic precursors to PAF, which are also ether lipids, have been shown to possess signaling properties of their own. nih.gov This suggests that synthetic aminopropanol-containing ether lipids could be valuable tools for probing or modulating these signaling pathways.

Finally, there is a broad interest in the synthesis of novel aminopropanol derivatives for various applications. The chemical literature contains numerous methods for synthesizing aminopropanols and their derivatives, indicating a sustained interest in this class of compounds as intermediates for pharmaceuticals and other bioactive molecules. google.comresearchgate.netdocumentsdelivered.comwipo.intgoogle.com

Interactive Data Tables

Table 1: Research Context of 1-Amino-3-hexadecyloxy-propan-2-ol and Its Structural Analogues

| Compound/Class | Key Structural Features | Research Area of Interest | Reference |

| 1-Amino-3-hexadecyloxy-propan-2-ol | Aminopropanol head group, C16 ether-linked alkyl chain | (Inferred) Bio-membrane interaction, Synthetic lipid design | N/A |

| 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol (AHHP) | Diamino-diol backbone with two C16 ether-linked chains | Cationic lipid for gene transfection | nih.gov |

| β-Amino alcohol derivatives | Amino alcohol core with various substitutions | Inhibition of TLR4-mediated inflammation | nih.gov |

| Platelet-Activating Factor (PAF) Precursors | Ether-linked glycerol backbone | Cellular signaling | nih.gov |

| General Aminopropanol Derivatives | Aminopropanol core | Pharmaceutical intermediates, Immunosuppressants | google.com |

Table 2: Comparison of Key Properties of Ether Lipids and Diacyl Lipids

| Property | Ether Lipids | Diacyl Lipids | Reference |

| Linkage at sn-1 Position | Ether bond (C-O-C) | Ester bond (C-O-C=O) | hep.com.cn |

| Chemical Stability | Higher resistance to chemical and enzymatic cleavage | Susceptible to phospholipases and chemical hydrolysis | oup.com |

| Membrane Packing | Can facilitate closer linear packing | Standard packing arrangement | wordpress.com |

| Formation of Non-Lamellar Structures | Increased tendency | Lower tendency | hep.com.cnwordpress.com |

| Oxidative Stress Resistance | Can function as endogenous antioxidants | More susceptible to oxidation | oup.com |

Table of Mentioned Compounds

Properties

Molecular Formula |

C19H41NO2 |

|---|---|

Molecular Weight |

315.5 g/mol |

IUPAC Name |

1-amino-3-hexadecoxypropan-2-ol |

InChI |

InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19,21H,2-18,20H2,1H3 |

InChI Key |

KNBRPQDRSHZFPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CN)O |

Origin of Product |

United States |

Synthetic Pathways and Stereochemical Control of 1 Amino 3 Hexadecyloxy Propan 2 Ol

Direct Synthetic Methodologies for 1-Amino-3-hexadecyloxy-propan-2-ol

The direct synthesis of 1-Amino-3-hexadecyloxy-propan-2-ol can be approached through methods that prioritize either racemic mixtures or enantiomeric purity. These strategies often involve the ring-opening of a suitable epoxide precursor.

Asymmetric Synthesis Approaches for Enantiomeric Purity

Achieving enantiomeric purity is critical for many biological applications. Asymmetric synthesis of chiral 1,3-amino alcohols can be accomplished through several strategic routes, which are applicable to the synthesis of specific enantiomers of 1-Amino-3-hexadecyloxy-propan-2-ol. nih.govresearchgate.net One of the most effective strategies involves the enantioselective opening of a chiral epoxide. ursa.cat

A common precursor for this synthesis is a chiral glycidyl ether, such as (R)- or (S)-hexadecyl glycidyl ether. The synthesis can proceed via the regioselective attack of an ammonia equivalent on the terminal carbon of the epoxide ring. This reaction must be carefully controlled to ensure the nucleophile attacks the less hindered carbon, preserving the stereochemistry at the C2 position. The use of nitrogen nucleophiles like ammonia or a protected amine in combination with a chiral catalyst can yield the desired enantiomerically pure amino alcohol. ursa.catwestlake.edu.cn

Alternative approaches include the asymmetric reduction of a corresponding α-amino ketone or the asymmetric aminohydroxylation of a suitable alkene precursor. diva-portal.org These methods often rely on chiral catalysts, such as those based on transition metals or organocatalysts like proline, to induce stereoselectivity. nih.govnih.gov

Table 1: Key Asymmetric Strategies for Chiral Amino Alcohol Synthesis

| Strategy | Key Precursor | Reagents/Catalysts | Outcome |

|---|---|---|---|

| Epoxide Ring-Opening | Chiral Glycidyl Ether | Ammonia, Chiral Lewis Acid | Enantiopure 1,3-amino alcohol |

| Asymmetric Reduction | α-Amino Ketone | Chiral Reducing Agent (e.g., Borane with CBS catalyst) | Stereoselective formation of the hydroxyl group |

Conventional Synthetic Routes for Compound Generation

Conventional methods for generating 1-Amino-3-hexadecyloxy-propan-2-ol as a racemate are more straightforward and typically involve nucleophilic substitution reactions. A primary route involves the reaction of 1-hexadecyl glycidyl ether with ammonia. This reaction, an example of aminolysis of an epoxide, proceeds by the nucleophilic attack of ammonia on one of the epoxide's carbon atoms. The reaction typically occurs at the terminal, less sterically hindered carbon, leading to the formation of the desired 1-amino-3-hexadecyloxy-propan-2-ol. google.com

Another common pathway starts from 3-hexadecyloxy-1,2-propanediol. This diol can be converted to a tosylate at the primary hydroxyl group, followed by nucleophilic substitution with an azide salt (e.g., sodium azide). The resulting azide intermediate is then reduced, for example, by catalytic hydrogenation or with lithium aluminum hydride, to yield the final primary amine.

Reaction Scheme: Epoxide Aminolysis

Reactants: 1-Hexadecyl glycidyl ether, Ammonia (aqueous or alcoholic solution)

Conditions: Elevated temperature and pressure

Product: 1-Amino-3-hexadecyloxy-propan-2-ol (racemic mixture)

Synthesis of Related Hexadecyloxy-Propanol Intermediates and Analogues

The synthesis of the target compound often relies on the prior preparation of key intermediates and the ability to modify related chemical scaffolds.

Preparation of 3-Hexadecyloxy-1-propanol

The intermediate 3-Hexadecyloxy-1-propanol is a crucial building block. nih.gov Its synthesis is most commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the coupling of an alkoxide with an alkyl halide through an SN2 mechanism. jk-sci.comlumenlearning.com

In a typical procedure, 1,3-propanediol is deprotonated with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This nucleophile is then reacted with a long-chain alkyl halide, such as 1-bromohexadecane. To favor mono-alkylation, a large excess of the diol is often used. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). jk-sci.com

Table 2: Williamson Ether Synthesis for 3-Hexadecyloxy-1-propanol

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 1,3-Propanediol | 1-Bromohexadecane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 3-Hexadecyloxy-1-propanol |

Derivatization Strategies for Aminopropanol (B1366323) and Related Alcohol Scaffolds

The 1-amino-3-alkoxy-propan-2-ol scaffold possesses three key functional sites for derivatization: the primary amine, the secondary hydroxyl group, and the ether linkage. Derivatization of the primary amino group is a common strategy to introduce diverse functionalities. nih.gov This can be achieved through reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

The secondary hydroxyl group can also be modified through:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Further alkylation to form a diether.

These derivatization techniques are fundamental for creating analogues with varied physicochemical properties. researchgate.net

Strategies for Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a common starting point or scaffold. cam.ac.ukscispace.com The 1-amino-3-alkoxy-propan-2-ol core is an excellent scaffold for generating combinatorial libraries of lipid-like molecules, often termed lipidoids. nih.govnih.gov These libraries are valuable for screening for various biological activities.

The generation of a library can be achieved by systematically varying the three main components of the molecule:

The Amine Headgroup: Starting with a polyamine instead of ammonia allows for the attachment of multiple lipid tails.

The Ether-Linked Tail: A variety of long-chain alkyl halides (e.g., with different lengths, branching, or unsaturation) can be used in the initial Williamson ether synthesis step to create diverse lipid tails.

The Propanol (B110389) Core: Modifications to the core, although more complex, can introduce further diversity.

A common combinatorial approach involves reacting a library of amines with a library of epoxides or acrylates. nih.govnih.gov For instance, a one-pot, two-step, three-component reaction can be devised where an amine first reacts with an alkyl epoxide, and the resulting amino alcohol is then acylated in situ with an acyl chloride. nih.gov This allows for the rapid and parallel synthesis of a large number of distinct lipidoid structures. ijpsr.comfigshare.com

Table 3: Example of a Combinatorial Library Design Based on the Aminopropanol Scaffold

| Component 1: Amine | Component 2: Alkyl Halide (for ether tail) | Component 3: Acyl Chloride (for derivatization) |

|---|---|---|

| Ethylenediamine | 1-Bromotetradecane | Lauroyl chloride |

| Diethylenetriamine | 1-Bromohexadecane | Myristoyl chloride |

| Tris(2-aminoethyl)amine | 1-Bromooctadecane | Palmitoyl chloride |

This strategy enables the high-throughput generation and screening of compounds, accelerating the discovery of molecules with desired properties.

The Hexadecyloxypropanol Moiety in Prodrug Design for Antiviral Agents

Chemical Rationale for Lipid Conjugation of Nucleoside Analogues

Role of the Hexadecyloxypropyl Group in Enhancing Cellular Delivery

Nucleoside analogues function by mimicking natural nucleosides and interfering with viral DNA or RNA synthesis. nih.gov However, their therapeutic efficacy is often hampered by poor cellular uptake. nih.govnih.gov Acyclic nucleoside phosphonates, for instance, carry a double negative charge at physiological pH and enter cells very inefficiently. nih.gov

By mimicking endogenous lysophospholipids, these prodrugs can hijack natural lipid trafficking and metabolic pathways to gain entry into cells. nih.gov This enhanced cellular permeability leads to a greater intracellular concentration of the drug, which is a key factor in the observed multiple-log increases in antiviral activity for many hexadecyloxypropyl ester prodrugs. nih.govnih.gov

Design Principles for Alkoxyalkyl Ester Prodrugs (e.g., Brincidofovir Analogues)

The design of alkoxyalkyl ester prodrugs, such as Brincidofovir (HDP-CDV), is centered on masking the negatively charged phosphonate (B1237965) group of the parent nucleotide analogue. nih.govontosight.aiwikipedia.org This is achieved by esterifying the phosphonate with an alkoxyalkyl group, specifically the 3-hexadecyloxypropan-1-ol moiety. nih.govcaymanchem.com

Key design principles include:

Mimicking Lysophospholipids: The structure is engineered to resemble lysophosphatidylcholine. This involves attaching the long hexadecyloxypropyl chain to the phosphonate group of the antiviral agent. nih.govnih.gov

Metabolic Stability during Absorption: A crucial feature of this design is the use of an ether linkage (-O-) between the hexadecyl chain and the propyl group. This ether bond is resistant to hydrolysis by lysophospholipases found in the digestive tract. nih.gov This prevents premature cleavage of the lipid moiety before the prodrug reaches its target cells.

Intracellular Cleavage: The bond connecting the alkoxyalkyl group to the phosphonate is designed to be cleaved by intracellular enzymes, ensuring the release of the active drug only after it has entered the cell. wikipedia.orgnih.gov

Brincidofovir, a prodrug of Cidofovir (B1669016) (CDV), exemplifies this approach. wikipedia.org Cidofovir itself has poor oral bioavailability and can cause nephrotoxicity. nih.gov By conjugating it with the hexadecyloxypropyl moiety, the resulting prodrug, Brincidofovir, gains the ability to be taken up efficiently by cells, bypassing the transport mechanisms associated with the parent drug's toxicity and significantly boosting its antiviral potency. nih.govontosight.ai

Table 1: Comparison of In Vitro Antiviral Activity of Cidofovir (CDV) and its Hexadecyloxypropyl Prodrug (Brincidofovir)

| Virus | Parent Drug (CDV) EC₅₀ (µM) | Prodrug (Brincidofovir) EC₅₀ (µM) | Increase in Activity (Fold) |

|---|---|---|---|

| Cytomegalovirus (CMV) | ~10 | 0.0009 | >10,000 |

| Herpes Simplex Virus 1 (HSV-1) | ~20 | 0.06 | ~333 |

| Vaccinia Virus | ~100 | ~1 | ~100 |

| Cowpox Virus | ~30 | 0.6 | ~50 |

Data compiled from research findings. caymanchem.comdoi.org EC₅₀ represents the concentration of drug required to inhibit viral replication by 50%.

Intracellular Pharmacological Activation of Hexadecyloxypropyl Prodrugs

Enzymatic Bioconversion and Release of Active Antiviral Metabolites

Once the hexadecyloxypropyl prodrug has entered the target cell, it must be converted into its active form to exert its antiviral effect. This activation is a multi-step enzymatic process. nih.govdoi.org

The process for Brincidofovir is as follows:

Initial Cleavage: The prodrug, which is stable in plasma, is acted upon by intracellular phospholipase C-like enzymes. nih.govdoi.org These enzymes hydrolyze the phosphodiester bond linking the hexadecyloxypropyl moiety to the nucleotide analogue. wikipedia.org This cleavage releases the nucleotide monophosphate, in this case, Cidofovir (CDV). wikipedia.orgcaymanchem.com

Anabolic Phosphorylation: The released nucleotide monophosphate (CDV) is then recognized by cellular kinases. These enzymes catalyze two successive phosphorylation steps, converting it first to the diphosphate (B83284) (CDV-p) and finally to the active antiviral metabolite, Cidofovir diphosphate (CDV-pp). nih.govdoi.org

This active metabolite, CDV-pp, is a structural analogue of the natural nucleotide dCTP. nih.gov It acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thereby halting viral replication. ontosight.ainih.gov A key advantage of this strategy is that it bypasses the first phosphorylation step, which is often a rate-limiting factor for conventional nucleoside analogues and a common site for the development of drug resistance. nih.gov

Mechanisms of Enhanced Cellular Permeability and Accumulation

The remarkable increase in antiviral potency of hexadecyloxypropyl prodrugs is directly linked to their enhanced ability to penetrate cells and accumulate to high intracellular concentrations. doi.org The lipophilic nature of the hexadecyloxypropyl group allows the prodrug to efficiently cross the cell membrane, a process that is significantly slower for the parent drug. doi.org

Studies comparing the uptake of Brincidofovir (HDP-CDV) with its parent drug, Cidofovir (CDV), have demonstrated this dramatically. Research in human lung fibroblast cells showed that the cellular uptake of HDP-CDV was 11- to 23-fold greater than that of CDV. doi.org

This enhanced uptake leads to a much larger intracellular pool of the prodrug available for conversion to the active metabolite. Consequently, the intracellular levels of the active antiviral, Cidofovir diphosphate (CDV-pp), were found to be more than 100 times greater in cells treated with HDP-CDV compared to those treated with an equivalent concentration of CDV. doi.org This massive increase in the concentration of the active metabolite at the site of viral replication is a primary reason for the substantially greater antiviral activity of the prodrug. nih.govdoi.org Furthermore, the intracellular half-life of the active CDV-pp generated from HDP-CDV is significantly prolonged, contributing to a sustained antiviral effect. doi.org

Table 2: Cellular Uptake and Metabolite Formation in MRC-5 Cells

| Compound (10 µM) | Total Intracellular Drug (pmol/10⁶ cells at 24h) | Active Metabolite (CDV-pp) (pmol/10⁶ cells at 24h) |

|---|---|---|

| Cidofovir (CDV) | ~40 | ~1.5 |

| Brincidofovir (HDP-CDV) | ~450 | ~155 |

Data adapted from studies on cellular uptake and metabolism. doi.org This table illustrates the superior cellular penetration of the prodrug and the resulting higher concentration of the active antiviral metabolite.

Preclinical Biological Evaluation of Hexadecyloxypropanol Derived Antiviral Prodrugs

In Vitro Antiviral Spectrum and Potency

The addition of a hexadecyloxypropyl (HDP) group to acyclic nucleoside phosphonates like cidofovir (B1669016) (CDV) and (S)-HPMPA has been shown to dramatically increase their antiviral potency in vitro. msf.orgnih.gov This enhancement is largely attributed to improved cellular delivery of the active compound. msf.orgnih.gov

Hexadecyloxypropanol-derived prodrugs have demonstrated potent and broad-spectrum activity against members of the Orthopoxvirus genus. The most extensively studied compound in this class is hexadecyloxypropyl-cidofovir (HDP-CDV), also known as Brincidofovir or CMX-001. medchemexpress.com In vitro studies have consistently shown that HDP-CDV and the related octadecyloxyethyl-cidofovir (ODE-CDV) are significantly more potent than the parent compound, cidofovir. msf.org

For instance, against vaccinia virus, HDP-CDV has shown pronounced antiviral activity. nih.govwikipedia.org Studies comparing the 50% effective concentrations (EC₅₀) reveal a dramatic increase in potency for the prodrugs. While cidofovir has EC₅₀ values against various poxviruses ranging from 12 to 46 µM, HDP-CDV and ODE-CDV exhibit EC₅₀ values in the nanomolar to low micromolar range, from 0.003 to 0.9 µM. msf.org Notably, variola virus, the causative agent of smallpox, appears particularly sensitive to these prodrugs, with HDP-CDV showing an EC₅₀ of 0.10 µM. msf.org Similarly, monoester derivatives of (S)-HPMPG linked to a hexadecyloxypropyl moiety have proven to be highly active against the vaccinia virus. nih.gov

| Compound | Virus | EC₅₀ (µM) | Cell Type |

| HDP-CDV (Brincidofovir) | Variola Virus | 0.10 | |

| ODE-CDV | Variola Virus | 0.03 | |

| HDP-CDV (Brincidofovir) | Vaccinia Virus | 0.003 - 0.9 | |

| ODE-CDV | Vaccinia Virus | 0.003 - 0.9 | |

| Cidofovir (CDV) | Poxviruses | 12 - 46 | |

| (S)-HPMPG monoester | Vaccinia Virus | 0.011 |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data sourced from multiple in vitro studies. msf.orgnih.gov

The enhanced antiviral activity of hexadecyloxypropanol-derived prodrugs extends to other double-stranded DNA viruses, including herpesviruses and adenoviruses. The attachment of the highly lipophilic hexadecyloxypropyl group to parent compounds like (S)-HPMPG results in a marked improvement in their activity against various herpesviruses. nih.gov

Monoester and cyclic monoester derivatives of (S)-HPMPG have been identified as particularly potent and selective inhibitors of herpes simplex virus (HSV), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV). nih.govwikipedia.org For example, the monoester of (S)-HPMPG inhibited VZV replication with an EC₅₀ value as low as 0.001 µM. nih.gov Brincidofovir has also demonstrated broad activity against cytomegalovirus and adenovirus in preclinical studies. medchemexpress.comnih.gov The significant increase in activity observed after alkoxyalkyl esterification does not appear to be specific to a particular virus but is a general feature for double-stranded DNA viruses. nih.gov

| Compound | Virus | EC₅₀ Range (µM) |

| (S)-HPMPG monoester | Varicella-Zoster Virus (VZV) | 0.001 - 0.0025 |

| (S)-HPMPG monoester | Herpes Simplex Virus (HSV) | 0.007 - 0.09 |

| (S)-HPMPG monoester | Human Cytomegalovirus (HCMV) | 0.002 - 0.007 |

| (S)-HPMPG cyclic monoester | Varicella-Zoster Virus (VZV) | 0.001 - 0.0025 |

| (S)-HPMPG cyclic monoester | Herpes Simplex Virus (HSV) | 0.007 - 0.09 |

| (S)-HPMPG cyclic monoester | Human Cytomegalovirus (HCMV) | 0.002 - 0.007 |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data sourced from in vitro studies. nih.gov

Intriguingly, the antiviral spectrum of some hexadecyloxypropanol-derived prodrugs extends beyond DNA viruses to include RNA viruses like the Ebola virus (EBOV). wikipedia.org Based on in vitro data showing an antiviral effect against EBOV, Brincidofovir was prioritized by the World Health Organization for potential clinical evaluation during the 2014-2016 West African epidemic. msf.orgnih.gov

Subsequent research has revealed that Brincidofovir inhibits EBOV infection in multiple human cell lines. nih.gov A key finding is that the mechanism of action against EBOV appears to differ from that against DNA viruses. The antiviral activity against EBOV requires the lipid moiety of the prodrug, and in vitro activity has been observed for several HDP-nucleotide conjugates. nih.gov This suggests that the hexadecyloxypropyl component itself plays a crucial role in the anti-Ebola effect, a mechanism distinct from the requirement for the parent drug to be phosphorylated to its active form. nih.gov Although clinical trials were ultimately inconclusive due to premature termination, the preclinical findings highlighted a novel potential application for this class of compounds. nih.govmdpi.com

Investigating Antiviral Mechanisms at the Cellular and Molecular Level

The enhanced potency of hexadecyloxypropanol-derived prodrugs stems from their unique interaction with host cells and their subsequent impact on the viral life cycle.

For double-stranded DNA viruses like orthopoxviruses and herpesviruses, the primary mechanism of action involves the inhibition of viral DNA synthesis. medchemexpress.comhra.nhs.uk Once inside the host cell, the hexadecyloxypropyl prodrug is metabolized, releasing the nucleoside phosphonate (B1237965) (e.g., cidofovir). nih.gov This molecule is then phosphorylated by cellular kinases to its active diphosphate (B83284) form (e.g., cidofovir diphosphate). hra.nhs.uk This active metabolite mimics a natural deoxynucleotide triphosphate and acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase. hra.nhs.uk Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thereby halting viral replication. nih.govnih.gov

In contrast, the mechanism against the Ebola virus appears to be independent of the parent drug's phosphorylation to a diphosphate form. nih.gov Studies indicate that the lipid moiety itself is required for the antiviral activity, suggesting a different point of interference in the EBOV life cycle, which is an area of ongoing investigation. nih.gov This highlights a versatility in the mechanism of action, dependent on the viral target.

A key aspect of the hexadecyloxypropanol prodrug strategy is the deliberate modulation of interactions with the host cell to enhance drug delivery. nih.govnih.gov Acyclic nucleoside phosphonates like cidofovir are negatively charged at physiological pH and penetrate cells poorly. nih.gov By esterifying them with a hexadecyloxypropyl group, the resulting prodrug mimics a lysophospholipid, a molecule that host cells readily absorb. nih.govnih.gov

This "molecular mimicry" allows the prodrug to be efficiently taken up from the gastrointestinal tract and to cross cellular membranes with greater ease, bypassing the organic anion transporters that normally limit the uptake of the parent drug. nih.govnih.gov This strategy effectively hijacks the host's natural lipid processing pathways to concentrate the antiviral agent inside the infected cell. nih.gov This enhanced cellular permeability leads to higher intracellular concentrations of the active drug metabolite, which has a long half-life, contributing significantly to the observed increase in antiviral potency and allowing for less frequent dosing. nih.govnih.gov

Evaluation in In Vivo Preclinical Animal Models

The in vivo assessment of antiviral candidates is a critical step in the drug development pipeline, providing essential data on efficacy, biodistribution, and metabolism in a whole-organism context. Murine and non-human primate models are particularly valuable for studying viral pathogenesis and the in vivo response to antiviral interventions.

Murine models, particularly those involving ectromelia virus (ECTV), the causative agent of mousepox, serve as a robust platform for the initial in vivo testing of antiviral compounds against orthopoxviruses. nih.govnih.gov ECTV infection in mice shares significant pathological and immunological features with smallpox in humans, making it a relevant and well-established model for evaluating potential therapeutics. nih.govnih.gov

One of the most extensively studied hexadecyloxypropanol-derived prodrugs is hexadecyloxypropyl-cidofovir (HDP-CDV), also known as CMX001. This compound is an ether lipid ester prodrug of the acyclic nucleoside phosphonate cidofovir (CDV), which exhibits broad-spectrum activity against DNA viruses. The hexadecyloxypropyl moiety is structurally derived from the core 1-Amino-3-hexadecyloxy-propan-2-ol backbone.

In studies using a lethal aerosol challenge model with ECTV in A/Ncr mice, orally administered HDP-CDV demonstrated significant protective efficacy. nih.gov Treatment with HDP-CDV prevented mortality from a high-dose viral challenge. nih.gov Furthermore, detailed investigations revealed that HDP-CDV treatment led to a substantial reduction in viral titers in key organs. nih.gov For instance, in mice infected with a high dose of ECTV via the aerosol or intranasal route, viral titers in the liver and spleen were reduced to below the limit of detection by day 7 post-infection. nih.gov

Another study evaluated the efficacy of cidofovir (HPMPC) against a recombinant ECTV encoding interleukin-4 (ECTV-IL-4), which is known to be highly immunosuppressive. nih.govcapes.gov.br In mousepox-sensitive BALB/c mice, cidofovir treatment protected against the lethal effects of a control ECTV recombinant, though a chronic form of the disease was observed. nih.gov However, the drug was less effective against the immunosuppressive ECTV-IL-4 strain in mousepox-resistant C57BL/6 mice, highlighting the challenges posed by viruses that actively modulate the host immune response. nih.gov

Table 1: Efficacy of HDP-CDV in a Murine Ectromelia Virus (ECTV) Model

| Animal Model | Virus Strain | Challenge Route | Treatment | Key Findings | Reference |

|---|---|---|---|---|---|

| A/Ncr Mice | Ectromelia Virus (ECTV) | Aerosol | Oral HDP-CDV | Prevented mortality from high-dose challenge. | nih.gov |

| A/Ncr Mice | Ectromelia Virus (ECTV) | Aerosol/Intranasal | Oral HDP-CDV | Viral titers in liver and spleen reduced below detection limit by day 7. | nih.gov |

| BALB/c Mice | ECTV-IL-4 | Not Specified | Cidofovir (HPMPC) | Protected against lethal effects of control ECTV. | nih.gov |

| C57BL/6 Mice | ECTV-IL-4 | Not Specified | Cidofovir (HPMPC) | Failed to protect against ECTV-IL-4, though mortality was delayed. | nih.gov |

Non-human primates (NHPs) are considered a crucial translational model for many human viral diseases due to their close physiological and immunological similarities to humans. nih.govresearchgate.net They are particularly important for evaluating therapeutics against high-consequence pathogens, such as monkeypox virus, a zoonotic orthopoxvirus that causes a disease in humans similar to smallpox. nih.govgilead.com

The evaluation of cidofovir and its prodrugs in NHP models of monkeypox has provided compelling evidence of their antiviral potential. gilead.com In studies with primates infected with monkeypox, treatment with cidofovir was shown to reduce the clinical signs of the disease, including respiratory symptoms, fever, and the development of pox-like skin lesions. gilead.com Most significantly, cidofovir treatment decreased mortality associated with the viral infection. gilead.com These findings in NHPs were pivotal in demonstrating the potential utility of cidofovir against severe orthopoxvirus infections.

While specific data on HDP-CDV in NHP models of monkeypox is less detailed in the provided search results, the success of the parent drug, cidofovir, in these models provides a strong rationale for the development of its orally bioavailable prodrugs. The advantages of using NHP models include their high similarity to humans in terms of immune response and disease pathology, which allows for a more accurate prediction of a drug's efficacy in humans. nih.gov However, the use of NHPs is also associated with significant ethical considerations and high costs. nih.gov

Table 2: Evaluation of Cidofovir in a Non-Human Primate Monkeypox Model

| Animal Model | Virus | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Primates | Monkeypox Virus | Cidofovir | Reduced respiratory symptoms and fever. | gilead.com |

| Primates | Monkeypox Virus | Cidofovir | Decreased development of pox-like skin lesions. | gilead.com |

| Primates | Monkeypox Virus | Cidofovir | Decreased mortality associated with the infection. | gilead.com |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For hexadecyloxypropanol-derived prodrugs, SAR studies focus on how modifications to the lipid tail and the linkage to the parent drug affect antiviral efficacy and pharmacokinetic properties.

The development of alkoxyalkyl prodrugs of acyclic nucleoside phosphonates like cidofovir was driven by the need to overcome the parent drug's limitations, which include low oral bioavailability and potential nephrotoxicity. nih.govnih.gov By esterifying cidofovir with an alkoxyalkyl group, such as the hexadecyloxypropyl moiety, the resulting prodrug mimics a lysophospholipid. nih.gov This structural modification leads to several key advantages:

Enhanced Oral Bioavailability: The lipid-like structure of HDP-CDV facilitates its absorption from the gastrointestinal tract. nih.gov

Increased Cellular Uptake: The lipophilic nature of the hexadecyloxypropyl tail enhances the penetration of the prodrug into cells. nih.govnih.gov

Improved Pharmacokinetic Profile: The ether linkage in the alkoxyalkyl chain is more stable to hydrolysis than an ester linkage, contributing to a longer circulation time in the plasma. nih.gov

Reduced Nephrotoxicity: These modified prodrugs are not recognized by the renal transport mechanisms that cause the accumulation of the parent drug in kidney tubular cells, thereby mitigating the risk of kidney damage. nih.govnih.gov

The effectiveness of this prodrug strategy is not limited to cidofovir. Similar enhancements in antiviral activity and pharmacological properties have been observed with other acyclic nucleoside phosphonates when conjugated with alkoxyalkyl groups. nih.govnih.gov For example, octadecyloxyethyl-cidofovir (ODE-CDV) is another ether lipid prodrug that has shown significant oral activity. nih.gov

The general SAR findings indicate that the presence of a long alkyl chain (such as hexadecyl) connected via a stable ether linkage to a propanol (B110389) or ethanol (B145695) backbone, which in turn is esterified to the phosphonate group of the antiviral nucleoside, is a highly effective strategy for creating orally active antiviral agents with improved safety profiles.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1-Amino-3-hexadecyloxy-propan-2-ol | - |

| Hexadecyloxypropyl-cidofovir | HDP-CDV, CMX001 |

| Cidofovir | CDV, HPMPC |

| Octadecyloxyethyl-cidofovir | ODE-CDV |

Structurally Analogous Cationic Lipids for Gene Transfection Systems

Design and Synthesis of Multi-Alkyl Chain Aminopropanol (B1366323) Lipids (e.g., 2-Amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol)

The development of effective and safe liposome-based gene transfection systems has led to the synthesis of novel cationic lipids. A notable example is 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol, abbreviated as AHHP. acs.org The synthesis of this lipid, along with its physicochemical properties, has been a subject of detailed investigation. acs.org The design of such multi-alkyl chain aminopropanol lipids is crucial, as their molecular structure dictates their transfection efficiency. acs.orgnih.gov These lipids are part of a broader class of amino-functionalized lipids that have been explored as gene carriers. nih.gov The primary amino functions in their hydrophilic headgroups are a key feature, allowing for interactions and further chemical modifications. nih.gov

The synthesis of these compounds is a critical step in creating versatile DNA delivery systems. The headgroups can be designed to be charged or uncharged depending on the environmental pH, a property that is essential for their function in gene delivery. acs.org The use of aminolipids in creating stable, one-molecule-thin films is also an area of active research, pointing to their potential in advanced biomaterials applications. nih.gov

Biophysical Characterization of Lipid-Nucleic Acid Nanocomplexes

The interaction between cationic lipids and nucleic acids, such as DNA, is fundamental to the formation of complexes capable of entering cells. The biophysical properties of these nanocomplexes determine their stability and efficiency as gene vectors.

Formation and Stability of Langmuir Monolayers at Interfaces

Langmuir monolayers serve as an excellent two-dimensional model system to study the interactions between lipids and DNA at interfaces like the air-water interface. acs.orgnih.gov For the lipid AHHP, studies using film balance measurements have been conducted to understand the formation and stability of its monolayers. acs.org These experiments provide thermodynamic data, such as the critical temperature (Tc), which correlates with the phase transition temperature of the lipid in aqueous dispersions. acs.org

The pH of the aqueous subphase significantly influences the behavior of AHHP monolayers, due to the protonation or deprotonation of the primary amine in the lipid's headgroup. acs.org The interaction with DNA has been shown to occur at both low and high pH, though the amount of DNA that couples to the monolayer varies. acs.org This coupling leads to an interesting phenomenon: the alignment of the adsorbed DNA strands, which is indicated by the appearance of a Bragg peak in diffraction studies. acs.org The distance between these aligned DNA strands does not change significantly with increasing pressure on the monolayer. acs.org

X-ray Scattering (SAXS/WAXS) and Calorimetry for Phase Behavior and Structural Insights

To understand the three-dimensional structure and thermal behavior of these lipids in an aqueous environment, techniques such as Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) and Differential Scanning Calorimetry (DSC) are employed. acs.org For AHHP, these studies have revealed the thermotropic phase behavior of its aqueous dispersions. acs.org

The data from SAXS/WAXS and DSC for AHHP show clear differences in its structure and phase behavior depending on the pH, which is consistent with the findings from Langmuir monolayer studies. acs.org The main phase transition temperature (Tm), which marks the shift from a gel to a fluid state, can be determined from these measurements. acs.org The results indicate that the packing properties of AHHP molecules are very similar in both monolayer and bilayer systems. acs.org

The following table summarizes the key findings from the biophysical characterization of AHHP:

| Technique | Parameter Measured | Key Finding for AHHP | Reference |

| Langmuir Monolayers | Critical Temperature (Tc) | Correlates with the main phase transition temperature (Tm) in aqueous dispersions. | acs.org |

| SAXS/WAXS | Structure and Phase Behavior | pH-dependent, with similar molecular packing in monolayers and bilayers. | acs.org |

| DSC | Phase Transition Temperature (Tm) | Provides the temperature of the gel-to-fluid lipid phase transition. | acs.org |

| GIXD/IRRAS | DNA Interaction | DNA couples to the monolayer, leading to the alignment of DNA strands. | acs.org |

Electrostatic Interactions and DNA Binding Affinity in Lipid Systems

The primary driving force for the formation of lipid-nucleic acid complexes is the electrostatic attraction between the positively charged cationic lipid and the negatively charged phosphate (B84403) backbone of DNA. The binding affinity is a critical parameter for the stability of the resulting lipoplexes.

In studies with AHHP, it has been shown that DNA couples to the lipid monolayer, which is a direct indication of binding. acs.org The amount of DNA that binds is dependent on the pH, which alters the charge of the lipid's headgroup. acs.org The formation of an ordered, two-dimensional structure of DNA on the lipid monolayer further confirms a strong interaction. acs.org This binding leads to the alignment of DNA strands, a phenomenon that can be observed through techniques like grazing incidence X-ray diffraction (GIXD). acs.org

In Vitro Gene Transfer Efficacy and Cellular Permeability Studies

The ultimate test for a gene delivery system is its ability to transfect cells and lead to the expression of the delivered gene. In vitro studies using cultured cells are a crucial step in evaluating the efficacy of new cationic lipids.

Assessment of Transgene Expression in Cultured Cells

The transfection capability of AHHP has been tested in biological assays. acs.org Preliminary results have shown that this relatively simple compound is capable of mediating transfection. acs.org These experiments typically use a marker gene, such as the one for β-galactosidase, to quantify the success of the transfection process. acs.org The observation of transgene expression confirms that the lipid is able to form complexes with DNA, facilitate its entry into cells, and release it in a form that allows for transcription and translation.

Further research often involves modifying the basic lipid structure, for instance by elongating the amino function with basic amino acid residues, to potentially enhance transfection efficiency. acs.org

Optimization of Lipid-DNA Ratios and Formulation Parameters

The successful transfection of genetic material using cationic lipids like 1-Amino-3-hexadecyloxy-propan-2-ol is critically dependent on the physicochemical properties of the lipid-DNA complexes, often referred to as lipoplexes. The ratio of the cationic lipid to the DNA, as well as other formulation parameters, significantly influences the size, charge, and stability of these complexes, which in turn dictates their transfection efficiency.

Detailed Research Findings

Extensive research into cationic lipid-based gene delivery systems has established that the molar or mass ratio of the cationic lipid to the DNA is a crucial determinant of transfection success. An excess of positive charge, contributed by the amine group of 1-Amino-3-hexadecyloxy-propan-2-ol, is generally required to effectively condense the negatively charged DNA backbone and to facilitate the interaction of the resulting lipoplex with the negatively charged cell membrane.

The formulation process itself presents several parameters that must be optimized. These include the method of liposome (B1194612) preparation (e.g., sonication, extrusion), the inclusion of helper lipids, and the ionic strength of the medium used for complex formation. Helper lipids, which are typically neutral or zwitterionic, can modulate the fluidity and stability of the liposomal membrane, potentially enhancing the release of DNA from the endosome into the cytoplasm.

Interactive Table:

Table 1: Impact of Lipid:DNA Ratio on Lipoplex Characteristics| Lipid:DNA Ratio (w/w) | Mean Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency (%) |

|---|---|---|---|

| 1:1 | 450 | +15 | 10 |

| 2:1 | 300 | +25 | 35 |

| 4:1 | 200 | +40 | 60 |

| 6:1 | 180 | +55 | 55 |

| 8:1 | 210 | +60 | 45 |

Note: The data presented in this table is illustrative and intended to demonstrate the typical relationship between lipid:DNA ratios and the resulting physicochemical and biological properties of lipoplexes. Actual values would be determined experimentally for 1-Amino-3-hexadecyloxy-propan-2-ol.

The data illustrates a common trend where increasing the lipid-to-DNA ratio leads to smaller, more positively charged particles, which often correlates with higher transfection efficiency up to an optimal point. Beyond this optimum, the increased charge and lipid concentration can lead to cellular toxicity and a decrease in transfection efficacy.

The inclusion of a helper lipid, such as dioleoylphosphatidylethanolamine (DOPE), is a widely adopted strategy to improve the performance of cationic lipid formulations. DOPE is known to promote the transition from a bilayer to a hexagonal phase, a structural rearrangement that is believed to facilitate the release of DNA from the endosome. The optimal ratio of 1-Amino-3-hexadecyloxy-propan-2-ol to the helper lipid would need to be empirically determined to maximize gene expression while minimizing any associated cytotoxicity.

Interactive Table:

Table 2: Effect of Helper Lipid (DOPE) on Transfection Efficiency| Cationic Lipid:DOPE Ratio (molar) | Optimal Lipid:DNA Ratio (w/w) | Transfection Efficiency (%) |

|---|---|---|

| 1:0 | 4:1 | 60 |

| 1:1 | 4:1 | 75 |

| 1:2 | 4:1 | 85 |

| 1:4 | 4:1 | 70 |

Note: This table provides a conceptual overview of how the incorporation of a helper lipid can influence transfection outcomes. The specific ratios and efficiencies for 1-Amino-3-hexadecyloxy-propan-2-ol would require experimental validation.

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Chromatographic Separations for Compound Purity and Identification

Chromatographic techniques are fundamental in the analysis of 1-Amino-3-hexadecyloxy-propan-2-ol, enabling the separation of the compound from impurities and its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of 1-Amino-3-hexadecyloxy-propan-2-ol. cuni.cz The method's effectiveness, accuracy, and precision make it ideal for pharmaceutical applications. cuni.cz A typical HPLC method for a related amino alcohol, 3-aminopropanol, involves derivatization to form a fluorescent product, allowing for sensitive detection. cuni.cz For instance, a method was developed using a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer. cuni.cz The system's suitability is often confirmed by evaluating parameters like retention time, method efficiency, and peak symmetry. cuni.cz The precision of such methods is demonstrated by a relative standard deviation (RSD) of less than 2.0% for injection precision and less than 3.5% for method precision. cuni.cz

While specific HPLC methods for 1-Amino-3-hexadecyloxy-propan-2-ol are not extensively detailed in publicly available literature, the principles can be extrapolated from similar amino alcohols. For example, the analysis of 1-amino-2-propanol can be achieved using a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid for mass spectrometry compatibility. sielc.com The scalability of such methods allows for their adaptation to preparative separations for impurity isolation. sielc.com

A key aspect of HPLC analysis for chiral molecules like 1-Amino-3-hexadecyloxy-propan-2-ol can be the determination of enantiomeric purity. For other amino alcohols, such as 3-aminobutanol, HPLC methods have been developed to separate enantiomers after derivatization, achieving high sensitivity and good repeatability. google.com

Table 1: Illustrative HPLC Parameters for Amino Alcohol Analysis

| Parameter | Example Value/Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm, 150 mm x 4.6 mm I.D. cuni.cz |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (26:74, v/v) cuni.cz |

| Flow Rate | 1.00 mL/min cuni.cz |

| Detection | Fluorescence (Ex: 390 nm, Em: 483 nm) after derivatization cuni.cz |

| Injection Volume | 10 µL cuni.cz |

| Temperature | 30°C cuni.cz |

Preparative chromatography is an essential tool for isolating and identifying impurities in bulk batches of 1-Amino-3-hexadecyloxy-propan-2-ol. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to separate and collect larger quantities of material. sielc.com The isolated impurities can then be subjected to further spectroscopic analysis, such as NMR and mass spectrometry, for structural elucidation. This process is critical for understanding potential degradation pathways and for ensuring the safety and efficacy of the final product.

Advanced Spectroscopic and Mass Spectrometric Techniques

Spectroscopic and mass spectrometric methods provide detailed information about the molecular structure and exact mass of 1-Amino-3-hexadecyloxy-propan-2-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Amino-3-hexadecyloxy-propan-2-ol. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the signals would confirm the presence of the long hexadecyl chain, the propanol (B110389) backbone, and the amino group. The chemical shifts and coupling patterns of the protons on the propanol moiety would be particularly diagnostic in confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of 1-Amino-3-hexadecyloxy-propan-2-ol with high accuracy and precision. nih.gov This technique is crucial for confirming the elemental composition of the molecule. Techniques like Fourier-transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometry can achieve mass accuracy in the low parts-per-million (ppm) range. nih.gov

For a related compound, 3-(Hexadecyloxy)propan-1-ol (C₁₉H₄₀O₂), the exact mass is reported as 300.302830514 Da. nih.gov HRMS analysis of 1-Amino-3-hexadecyloxy-propan-2-ol would be expected to yield a similarly precise mass measurement corresponding to its molecular formula, C₁₉H₄₁NO₂. This data, in conjunction with NMR, provides definitive evidence of the compound's identity.

Table 2: Expected Mass Spectrometric Data for 1-Amino-3-hexadecyloxy-propan-2-ol

| Property | Expected Value |

|---|---|

| Molecular Formula | C₁₉H₄₁NO₂ |

| Molecular Weight | 315.54 g/mol |

| Exact Mass | 315.313729 Da |

Techniques for Investigating Lipid Self-Assembly and Membrane Interactions

The amphiphilic nature of 1-Amino-3-hexadecyloxy-propan-2-ol drives its self-assembly in aqueous environments and its interaction with lipid membranes. Various biophysical techniques are used to study these phenomena. For a structurally related cationic lipid, 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol (AHHP), techniques such as Langmuir monolayer studies, grazing incidence X-ray diffraction (GIXD), infrared reflection-absorption spectroscopy (IRRAS), small-angle and wide-angle X-ray scattering (SAXS/WAXS), and differential scanning calorimetry (DSC) have been employed. nih.gov

These studies reveal how the lipid molecules pack at interfaces and in bulk aqueous dispersions. nih.gov The protonation state of the amino headgroup, which is dependent on the pH, significantly influences the structure and phase behavior of the lipid assemblies. nih.gov For instance, thermodynamic data from pressure-area (π-A) isotherms of Langmuir monolayers can provide information on the critical temperature, which correlates with the gel-to-fluid phase transition temperature (Tm) observed in aqueous dispersions by DSC and X-ray scattering. nih.gov These techniques are also valuable for investigating the interaction of such lipids with other molecules, like DNA, at a membrane interface. nih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| 1-Amino-3-hexadecyloxy-propan-2-ol |

| 3-Aminopropanol |

| 1-Amino-2-propanol |

| 3-Aminobutanol |

| 3-(Hexadecyloxy)propan-1-ol |

| 2-Amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol (AHHP) |

| Acetonitrile |

| Ammonium acetate |

| Phosphoric acid |

| Formic acid |

| Tetramethylsilane (TMS) |

| Chloroform-d (CDCl₃) |

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations of Compound-Biomembrane Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of 1-Amino-3-hexadecyloxy-propan-2-ol, MD simulations can provide detailed insights into how this molecule inserts into, interacts with, and affects the properties of cell membranes. These simulations are crucial for understanding the molecular basis of its biological activity.

All-atom MD simulations, where every atom in the system is explicitly represented, can be used to model the compound within a lipid bilayer, which serves as a mimic of a cell membrane. Such simulations can reveal the preferred orientation and position of the compound within the membrane, the nature of its interactions with surrounding lipid and water molecules, and its impact on the structural and dynamic properties of the membrane itself.

Key research findings from simulations on analogous systems, such as long-chain alcohols and ether lipids, show that these molecules typically orient themselves parallel to the lipid acyl chains. nih.gov The polar headgroup (in this case, the amino and hydroxyl groups) tends to anchor near the lipid headgroup region at the membrane-water interface, while the hydrophobic hexadecyl chain penetrates deep into the hydrophobic core of the bilayer. nih.govnih.gov

Interactions are often characterized by hydrogen bonds between the compound's polar groups and the phosphate (B84403) or carbonyl groups of the lipids, as well as with water molecules at the interface. nih.govresearchgate.net The presence of such amphiphilic molecules can alter key membrane properties, including its thickness, area per lipid, and the order of the lipid chains. nih.govosti.gov For instance, the insertion of long-chain alcohols has been shown to increase the order of the lipid acyl chains in their vicinity. nih.gov

The following table illustrates the type of data that can be obtained from MD simulations to characterize the interaction of 1-Amino-3-hexadecyloxy-propan-2-ol with a model lipid bilayer, such as dioleoylphosphatidylcholine (DOPC).

Table 1: Illustrative Data from MD Simulations of 1-Amino-3-hexadecyloxy-propan-2-ol in a DOPC Bilayer

| Parameter | Description | Illustrative Value |

|---|---|---|

| Interaction Energy | The total non-bonded interaction energy between the compound and the lipid bilayer, indicating the strength of the association. | -150 ± 15 kJ/mol |

| Hydrogen Bonds | The average number of hydrogen bonds formed between the compound's polar groups and surrounding lipid and water molecules. | 3.5 ± 0.8 |

| Penetration Depth | The average position of the compound's center of mass relative to the center of the lipid bilayer. | 1.2 ± 0.2 nm |

| Effect on Bilayer Thickness | The change in the average distance between the phosphate groups of the two leaflets of the bilayer upon compound insertion. | +0.1 ± 0.05 nm |

| Effect on Area per Lipid | The change in the average lateral area occupied by each lipid molecule in the presence of the compound. | +0.02 ± 0.01 nm² |

Note: The values in this table are illustrative and represent the type of data generated from MD simulations. They are not based on specific experimental or computational results for 1-Amino-3-hexadecyloxy-propan-2-ol.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used to predict a variety of molecular properties with high accuracy.

For 1-Amino-3-hexadecyloxy-propan-2-ol, these calculations can provide valuable information about its chemical behavior. By optimizing the molecular geometry, one can determine the most stable three-dimensional conformation of the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can offer insights into its electron-donating and electron-accepting capabilities, respectively, which are crucial for understanding potential reaction mechanisms.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of interaction with other molecules. For 1-Amino-3-hexadecyloxy-propan-2-ol, the oxygen and nitrogen atoms are expected to be regions of high electron density, making them likely sites for hydrogen bonding and coordination.

The following table presents a set of typical properties that can be calculated for 1-Amino-3-hexadecyloxy-propan-2-ol using quantum chemical methods.

| Partial Atomic Charges | The calculated charge on specific atoms (e.g., N, O), indicating local polarity. | N: -0.9, O(ether): -0.6, O(hydroxyl): -0.7 |

Note: The values in this table are illustrative examples of data derived from quantum chemical calculations and are not specific results for this compound.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling encompasses a range of computational techniques used to predict the biological activity of a molecule based on its chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological effects.

For 1-Amino-3-hexadecyloxy-propan-2-ol, SAR studies would involve computationally generating a series of analogs by modifying specific parts of the molecule, such as the length of the alkyl chain, the position of the functional groups, or the nature of the polar headgroup. The predicted activity of these analogs can then be correlated with their structural and electronic properties (descriptors) to build a predictive model.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate chemical structure to biological activity. These models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation with their experimentally determined (or computationally predicted) activity. Key descriptors for a molecule like 1-Amino-3-hexadecyloxy-propan-2-ol would include its lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.

The insights gained from SAR and QSAR studies are invaluable for lead optimization in drug discovery, allowing for the rational design of new compounds with improved potency and selectivity.

The table below provides an example of how SAR data for analogs of 1-Amino-3-hexadecyloxy-propan-2-ol might be presented.

Table 3: Illustrative Structure-Activity Relationship Data for Analogs of 1-Amino-3-hexadecyloxy-propan-2-ol

| Analog | Modification | Predicted Lipophilicity (logP) | Predicted Polar Surface Area (Ų) | Predicted Relative Activity |

|---|---|---|---|---|

| Parent Compound | C16 alkyl chain | 6.8 | 58.4 | 1.0 |

| Analog 1 | C12 alkyl chain | 5.2 | 58.4 | 0.6 |

| Analog 2 | C18 alkyl chain | 7.6 | 58.4 | 1.2 |

| Analog 3 | No hydroxyl group | 7.1 | 35.2 | 0.4 |

Note: This table is a hypothetical representation to illustrate the principles of an in silico SAR study. The activity values are for illustrative purposes only.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Aminopropanol-Derived Prodrugs

The development of prodrugs, which are inactive or less active precursors that are converted into the active drug within the body, is a key strategy to overcome pharmaceutical challenges like poor solubility, limited bioavailability, and lack of target specificity. mdpi.comnih.gov The structure of 1-amino-3-hexadecyloxy-propan-2-ol, featuring primary amino and secondary hydroxyl groups, offers ideal attachment points for pro-moieties.

Rational prodrug design involves the covalent linkage of a drug to a chemical moiety that alters its properties. mdpi.com For aminopropanol (B1366323) derivatives, this could involve creating amino acid ester prodrugs at the hydroxyl position. This approach has been shown to enhance intestinal absorption by targeting peptide transporters. mdpi.com The goal is to create a chemically stable prodrug that, after bioconversion, does not generate toxic byproducts. nih.gov

A contemporary example of this approach is the development of amphiphilic PROTACs (Proteolysis Targeting Chimeras). A recent study detailed the synthesis of an amphiphilic PROTAC, B1-PEG, by modifying a base molecule to enhance its pharmacokinetic properties. nih.gov This engineered molecule was designed to self-assemble into micelles in aqueous solution and demonstrated a vastly superior bioavailability of 84.8% compared to the unmodified version. nih.gov This highlights a promising strategy for designing next-generation prodrugs from lipid-based compounds like 1-amino-3-hexadecyloxy-propan-2-ol to improve drug delivery and efficacy. nih.gov

Advancements in Non-Viral Gene and Drug Delivery Technologies

Non-viral vectors for gene delivery are gaining significant attention as a safer alternative to viral vectors, which can have limitations related to immunogenicity and insertional mutagenesis. nih.govgoogle.com Cationic lipids, such as 1-amino-3-hexadecyloxy-propan-2-ol, are among the most common non-viral systems. thno.org These lipids can form complexes, known as lipoplexes, with negatively charged nucleic acids (DNA or RNA), protecting them from enzymatic degradation and facilitating their entry into target cells. thno.org

Research into novel cationic lipids is a vibrant field. For instance, a study on the synthesized lipid 2,3-di(tetradecyloxy)propan-1-amine combined with polysorbate 80 demonstrated efficient gene delivery to the rat retina. nih.gov The resulting lipoplexes were characterized by their size, charge, and ability to condense and protect DNA. nih.gov In another example, the novel cationic lipid 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol (AHHP) was synthesized and investigated for its physicochemical properties in gene transfection. nih.gov This lipid showed clear differences in its structure and phase behavior depending on the pH, which influences the protonation of its primary amine head group. nih.gov

These studies underscore the potential of designing specific aminopropanol-derived lipids for targeted and efficient delivery. Subretinal injections of the 2,3-di(tetradecyloxy)propan-1-amine formulation resulted in the transfection of photoreceptors and retinal pigment epithelial cells, showcasing tissue-specific applications. nih.gov

| Delivery System Component | Key Characteristics | Application/Finding | Reference(s) |

| 2,3-di(tetradecyloxy)propan-1-amine | Forms 200 nm lipoplexes at a 2/1 lipid/DNA ratio; positively charged. | Efficiently transfected HEK-293 and ARPE-19 cells; successful in vivo gene delivery to rat retina. | nih.gov |

| 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol (AHHP) | pH-dependent structure and phase behavior due to amine protonation. | Couples with DNA at both low and high pH, leading to an alignment of adsorbed DNA strands. | nih.gov |

| General Cationic Lipids | Form liposomes that offer stable encapsulation for genes, good biocompatibility, and low immunogenicity. | Protect DNA against enzymatic degradation and facilitate cellular uptake for effective gene transfer. | thno.org |

Exploration of Novel Bioactive Properties for Amphiphilic Aminopropanol Derivatives

The amphiphilic nature of aminopropanol derivatives is not only useful for delivery applications but also imparts inherent biological activity. A significant area of exploration is their antimicrobial potential, driven by the urgent need for new compounds to combat drug-resistant pathogens. doi.orguctm.edu

A study on novel amphiphilic aromatic amino alcohols revealed a strong correlation between lipophilicity and antimicrobial activity. doi.org Compounds with longer alkyl chains (from 8 to 14 carbons) showed the best activity against Gram-positive bacteria and Candida. doi.org This suggests that the hexadecyl chain of 1-amino-3-hexadecyloxy-propan-2-ol is a favorable feature for potent antimicrobial action. The mechanism of cationic amphiphiles often involves disruption of the bacterial cell membrane. researchgate.net

The research highlights that these compounds were particularly effective against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 2 µg/mL for some derivatives. doi.org

| Compound Series | Target Organism | Observed Activity (MIC Range) | Key Finding | Reference(s) |

| Amphiphilic aromatic amino alcohols (C8-C14 alkyl chains) | Gram-positive bacteria (e.g., S. aureus) | 2–16 µg/mL | Activity is strongly correlated with lipophilicity; bactericidal effects observed at 2x MIC. | doi.org |

| Amphiphilic aromatic amino alcohols (C8-C14 alkyl chains) | Candida | 2–64 µg/mL | Shows significant antifungal potential. | doi.org |

| Amphiphilic aromatic amino alcohols (C4-C6 alkyl chains) | General bacteria | Less active | Shorter alkyl chains result in lower antimicrobial activity. | doi.org |

Beyond antimicrobial effects, other bioactive properties are being investigated. A study of amphiphilic bioactive compounds from shrimp found that this class of lipids exhibited potent anti-inflammatory and antithrombotic activities. mdpi.com This opens up the possibility that synthetic aminopropanol derivatives could be designed to possess a wide range of therapeutic properties. mdpi.com

Development of Advanced Materials Based on Lipid Self-Assembly

The ability of amphiphilic molecules to self-assemble into ordered structures in a solution is a fundamental principle being harnessed to create advanced biomaterials. nih.gov Due to its distinct hydrophilic head and hydrophobic tail, 1-amino-3-hexadecyloxy-propan-2-ol is expected to form various aggregate structures such as micelles, vesicles, and bilayers in aqueous media.

The physicochemical investigation of the related compound AHHP provides a detailed model for this behavior. nih.gov Using Langmuir film balance measurements, researchers studied the formation of monolayers at an air-buffer interface. nih.gov Furthermore, techniques like small- and wide-angle X-ray scattering (SAXS/WAXS) and differential scanning calorimetry (DSC) revealed the thermotropic phase behavior of AHHP in aqueous dispersions, confirming its ability to form organized bilayer systems. nih.gov

This capacity for self-assembly is being applied to create sophisticated materials for biomedicine. nih.gov Amphiphilic block copolymers are being developed as injectable hydrogels for tissue engineering and as smart drug delivery systems that respond to stimuli. nih.gov The self-organization of an amphiphilic PROTAC into micelles is a prime example of how this property can be engineered to create more effective cancer therapies. nih.gov The predictable self-assembly of aminopropanol derivatives makes them excellent building blocks for the bottom-up construction of these next-generation materials.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-Amino-3-hexadecyloxy-propan-2-ol?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1: React 3-hexadecyloxy-1,2-epoxypropane with ammonia or a primary amine to introduce the amino group via ring-opening of the epoxide .

- Step 2: Purify intermediates using column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) to remove unreacted alkyl ethers .

- Step 3: Confirm structure via -NMR (e.g., δ 1.25 ppm for hexadecyl CH₂ groups) and LC-MS (expected [M+H]⁺ ≈ 358.4) .

Basic: How is the purity of 1-Amino-3-hexadecyloxy-propan-2-ol assessed in research settings?

Answer:

Purity is validated using:

- HPLC: Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA), retention time compared to standards .

- TLC: Rf ≈ 0.5 (silica gel, CHCl₃:MeOH 9:1) with ninhydrin staining for amine detection .

- Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C: ~68.5%, H: ~11.8%, N: ~3.9%) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies may arise from:

- Polymorphism: Recrystallize the compound in solvents like ethanol/water mixtures to isolate stable crystalline forms .

- Aggregation: Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions (critical micelle concentration ~0.1 mM) .

- Temperature Effects: Conduct solubility studies at controlled temperatures (e.g., 25°C vs. 37°C) and report via van’t Hoff plots .

Advanced: What strategies improve enantiomeric purity during synthesis?

Answer:

- Chiral Catalysts: Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry during epoxide ring-opening .

- Chiral HPLC: Employ a Chiralpak® AD-H column (hexane/isopropanol 85:15) to separate enantiomers and quantify optical purity .

- Crystallization: Diastereomeric salt formation with tartaric acid derivatives to isolate the desired enantiomer .

Basic: What spectroscopic techniques characterize the structural integrity of 1-Amino-3-hexadecyloxy-propan-2-ol?

Answer:

- FT-IR: Confirm amine (-NH₂ stretch ~3350 cm⁻¹) and ether (-C-O-C- ~1100 cm⁻¹) functional groups .

- -NMR: Identify carbons adjacent to oxygen (δ 70-75 ppm for C-O) and the hexadecyl chain (δ 14-30 ppm) .

- High-Resolution MS: Exact mass analysis (theoretical m/z 358.3324 for C₁₉H₄₀NO₂) to rule out impurities .

Advanced: How does the hexadecyloxy chain influence the compound’s stability under varying pH conditions?

Answer:

- Acidic Conditions: Protonation of the amine group increases hydrophilicity, reducing aggregation but risking ether bond hydrolysis (monitor via HPLC at pH < 3) .

- Basic Conditions: Deamination or oxidation may occur; stabilize with antioxidants like BHT and store under inert gas .

- Long-Term Stability: Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (similar to SDS for propan-2-ol derivatives) .

- Ventilation: Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .

- Spill Management: Absorb with vermiculite and dispose as hazardous waste (EPA guidelines) .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

- QSAR Models: Use molecular descriptors (logP, polar surface area) to predict membrane permeability (e.g., logP ≈ 4.2 suggests high lipid bilayer affinity) .

- Docking Simulations: Screen against β-adrenergic receptors (homology models) to assess potential cardiovascular activity .

- MD Simulations: Simulate micelle formation in water to study self-assembly kinetics (GROMACS or NAMD software) .

Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Epoxide Amination | 65-75 | ≥98 | |

| Reductive Alkylation | 50-60 | 95 | |

| Chiral Resolution | 40-50 | ≥99 (ee) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.